5-(Trifluoromethyl)pyridine-2-sulfonamide
Overview
Description
5-(Trifluoromethyl)pyridine-2-sulfonamide is a pyridine derivative . It is a heterocyclic building block with applications in catalysis, drug design, molecular recognition, and natural product synthesis . The molecular formula of this compound is C6H5F3N2O2S .
Synthesis Analysis
The synthesis of pyridines with a sulfonamide moiety involves a cooperative vinylogous anomeric-based oxidation mechanism . This process is catalyzed by a novel quinoline-based dendrimer-like ionic liquid . All target molecules are achieved in short reaction times and high yields . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)pyridine-2-sulfonamide consists of a pyridine ring with a trifluoromethyl group at the 5-position and a sulfonamide group at the 2-position . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization . Hazardous reactions of this compound include the production of monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride .
Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) derivatives, including 5-(Trifluoromethyl)pyridine-2-sulfonamide, are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods : The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Crop-Protection Products
- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .
- Methods : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results : Of all the TFMP derivatives, 2,3,5-DCTF is in the highest demand .
3. Synthesis of Fluorinated Organic Chemicals
- Application : TFMP and its derivatives are important ingredients for the development of fluorinated organic chemicals . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Methods : Hydrogen is commonly replaced with fluorine to develop compounds with unique biological properties .
- Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic .
4. Synthesis of 5-Trifluoromethylpyridine-2-Sulfonyl Chloride
- Application : 5-(Trifluoromethyl)pyridine-2-thiol may be used to synthesize 5-trifluoromethylpyridine-2-sulfonyl chloride .
- Methods : This compound can be synthesized by reacting 5-(Trifluoromethyl)pyridine-2-thiol with chlorine gas in HCl solution .
- Results : The result is the formation of 5-trifluoromethylpyridine-2-sulfonyl chloride .
5. Manufacturing of TFMP Derivatives
- Application : The demand for TFMP derivatives has been increasing steadily in the last 30 years . TFMP derivatives are important ingredients for many agrochemical and pharmaceutical compounds .
- Methods : TFMP groups can be introduced within the structures of other molecules via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .
6. Synthesis of 5-Trifluoromethylpyridine-2-Sulfonyl Chloride
- Application : 5-(Trifluoromethyl)pyridine-2-thiol may be used to synthesize 5-trifluoromethylpyridine-2-sulfonyl chloride .
- Methods : This compound can be synthesized by reacting 5-(Trifluoromethyl)pyridine-2-thiol with chlorine gas in HCl solution .
- Results : The result is the formation of 5-trifluoromethylpyridine-2-sulfonyl chloride .
Safety And Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, including 5-(Trifluoromethyl)pyridine-2-sulfonamide, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H,(H2,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVGBQAQQGTDKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyridine-2-sulfonamide |
Citations
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